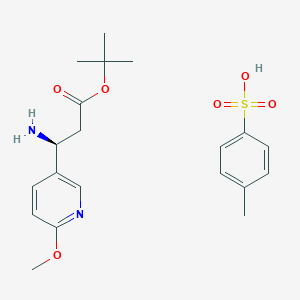

Tert-butyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate;4-methylbenzenesulfonic acid

Description

Tert-butyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate;4-methylbenzenesulfonic acid is a chiral amino acid ester derivative with a pyridine moiety and a sulfonic acid counterion. The compound features a tert-butyl ester group, which enhances steric protection of the amino group and may improve metabolic stability compared to smaller esters like methyl or ethyl. The 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) counterion likely improves crystallinity and facilitates salt formation, enhancing purification and stability. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly in protease or kinase inhibitor development .

Properties

IUPAC Name |

tert-butyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3.C7H8O3S/c1-13(2,3)18-12(16)7-10(14)9-5-6-11(17-4)15-8-9;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,8,10H,7,14H2,1-4H3;2-5H,1H3,(H,8,9,10)/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYVDYUFAMDHHQ-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)CC(C1=CN=C(C=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)C[C@@H](C1=CN=C(C=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Step 1: The synthesis typically begins with the reaction of a tert-butyl ester with an amino acid derivative to form the backbone of the compound.

Step 2: A methoxy-pyridine derivative is then introduced through a coupling reaction, facilitated by reagents such as coupling agents and base catalysts.

Step 3: The final product is obtained after purification processes, including crystallization or chromatography.

Industrial Production Methods:

Large-scale Production: Industrial synthesis involves similar steps but is optimized for larger yields, employing continuous flow reactors and advanced separation techniques.

Automation: Industrial methods might also incorporate automated systems for monitoring reaction conditions to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation, particularly at the amino or methoxy groups, forming corresponding oxides or aldehydes.

Reduction: Reduction reactions can modify the functional groups, such as converting the nitro group to an amino group.

Substitution: Nucleophilic substitution can occur at the pyridine ring, with halides being common substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride and lithium aluminium hydride are typical reducing agents used.

Substitution: Conditions often include organic solvents like dichloromethane and catalysts such as palladium.

Major Products:

Oxidized Derivatives: These might include oxo derivatives and other oxygenated compounds.

Reduced Derivatives: Reduced forms include amines or hydroxyl derivatives.

Substitution Products: The products can vary widely, depending on the substituents introduced into the pyridine ring.

Scientific Research Applications

Chemistry:

Intermediate: Used as an intermediate in the synthesis of more complex molecules.

Catalysts: Serves as a ligand in metal-catalyzed reactions.

Biology:

Biomarker Research: Utilized in the study of metabolic pathways involving pyridine derivatives.

Medicine:

Drug Development: Investigated for potential therapeutic uses due to its unique structure.

Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry:

Material Science: Explored in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Interaction: It can inhibit or activate enzymes by binding to active or allosteric sites.

Receptor Binding: May interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their distinguishing features are outlined below:

Structural Analog 1: (S)-tert-Butyl 3-amino-3-(pyridin-3-yl)propanoate (CAS 181517-93-1)

- Similarity Score : 0.89

- Absence of a sulfonic acid counterion, which may result in lower crystallinity and stability compared to the target compound.

- Implications : The missing methoxy group could diminish interactions with biological targets reliant on hydrogen bonding.

Structural Analog 2: (R)-Methyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate (CAS 912340-59-1)

- Similarity Score : 0.81

- (R)-configuration at the chiral center, which may alter binding affinity in enantioselective biological systems.

- Implications : The smaller ester group might improve aqueous solubility but decrease lipophilicity and membrane permeability.

Structural Analog 3: (S)-Methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride (CAS 1217624-51-5)

- Similarity Score : 1.00

- Methyl ester and absence of pyridine methoxy substituent.

- Implications : The hydrochloride salt form is more common in drug formulations due to rapid dissolution, but the lack of methoxy may limit target engagement.

Data Table: Comparative Analysis

| Property | Target Compound | Analog 1 (CAS 181517-93-1) | Analog 2 (CAS 912340-59-1) | Analog 3 (CAS 1217624-51-5) |

|---|---|---|---|---|

| Ester Group | tert-butyl | tert-butyl | methyl | methyl |

| Pyridine Substituent | 6-methoxy | None | 6-methoxy | None |

| Chirality | (3S) | (S) | (R) | (S) |

| Counterion | 4-methylbenzenesulfonic acid | None (free base) | None (free base) | Hydrochloride |

| Similarity Score | N/A | 0.89 | 0.81 | 1.00 |

Biological Activity

Tert-butyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate; 4-methylbenzenesulfonic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound consists of a tert-butyl group attached to an amino acid derivative with a methoxypyridine moiety and a sulfonic acid component. The presence of these functional groups suggests a potential for various biological interactions.

Research indicates that compounds similar to tert-butyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate may act as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in regulating cellular functions such as growth, proliferation, and survival. Specifically, inhibitors targeting PI3K have shown promise in cancer therapy by disrupting pathways that lead to tumor growth and metastasis .

Biological Activity Overview

Case Studies and Research Findings

- Antitumor Efficacy : A study demonstrated that compounds structurally related to tert-butyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate exhibited significant antitumor activity in vitro and in vivo. These compounds were shown to inhibit PI3K activity, leading to reduced cell proliferation in various cancer cell lines .

- Amino Acid Transport : Another research highlighted the role of similar compounds as substrates for amino acid transport systems, indicating their ability to enter cells effectively. This property is particularly beneficial for targeting tumor cells that rely on specific transport mechanisms for nutrient uptake .

- Neuroprotective Properties : Preliminary studies suggest that the compound may also exhibit neuroprotective effects, potentially making it useful in treating neurodegenerative diseases. The mechanisms involve modulation of signaling pathways associated with neuronal survival and apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.